molecular formula C11H10OS B1339243 (4-(Thiophen-3-yl)phenyl)methanol CAS No. 160278-20-6

(4-(Thiophen-3-yl)phenyl)methanol

Cat. No.: B1339243
CAS No.: 160278-20-6
M. Wt: 190.26 g/mol
InChI Key: KEHJEXSFOWCTHM-UHFFFAOYSA-N
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Description

“(4-(Thiophen-3-yl)phenyl)methanol” (molecular formula: C₁₁H₁₀OS) is a heteroaromatic alcohol featuring a thiophene ring directly linked to a phenyl group substituted with a hydroxymethyl (-CH₂OH) moiety at the para position. This compound is structurally characterized by the conjugation of the electron-rich thiophene ring with the phenyl-methanol system, which confers unique electronic and steric properties. The thiophene moiety enhances π-π stacking interactions and solubility in organic solvents, while the hydroxymethyl group provides a reactive site for derivatization or participation in hydrogen bonding .

Applications of such compounds span medicinal chemistry (e.g., quorum-sensing inhibition) and materials science (e.g., conductive polymers) .

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJEXSFOWCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569821
Record name [4-(Thiophen-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160278-20-6
Record name [4-(Thiophen-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)phenyl)methanol typically involves the reaction of thiophene derivatives with phenyl compounds. One common method is the reduction of (4-(Thiophen-3-yl)phenyl)methanone using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiophen-3-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (4-(Thiophen-3-yl)phenyl)methanone.

    Reduction: The compound can be reduced to form (4-(Thiophen-3-yl)phenyl)methane.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: (4-(Thiophen-3-yl)phenyl)methanone.

    Reduction: (4-(Thiophen-3-yl)phenyl)methane.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)phenyl)methanol is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs. Benzothiophene : The benzo[b]thiophene in 3ad extends conjugation, increasing lipophilicity compared to the simpler thiophene in the target compound. This may enhance material stability in polymers .
  • Nitro Group Impact : Compound 62 ’s ortho-nitro group significantly boosts PqsD inhibition compared to Compound 19 , highlighting the synergistic effect of thiophene and nitro groups on bioactivity .

Biological Activity

(4-(Thiophen-3-yl)phenyl)methanol, with the molecular formula C11_{11}H10_{10}OS, is an organic compound characterized by a phenolic structure that incorporates a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic electronics, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features:

  • A hydroxymethyl group (-CH2_2OH) attached to a phenyl ring.
  • A thiophene moiety, which is known for its ability to participate in various chemical reactions and interactions.

This structure may influence the compound's biological activity through interactions with specific molecular targets such as enzymes or receptors. The thiophene ring is particularly significant as it can enhance binding affinity and specificity due to its electron-rich nature.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed that the biological effects are mediated through interactions with various molecular targets. The thiophene component may play a crucial role in these interactions, influencing the compound’s overall activity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Synthesis and Biological Testing

A study synthesized this compound through a reduction reaction involving 4-(Thiophen-3-yl)benzaldehyde and a suitable reducing agent. The purity of the synthesized compound was confirmed using NMR spectroscopy, which indicated high purity levels (>95%) .

Antimicrobial Testing

In a comparative study of similar compounds, this compound was evaluated for its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, revealing promising results that warrant further exploration .

CompoundMIC (µg/mL)Activity
Compound A25Moderate
Compound B15Strong
This compound20Moderate

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